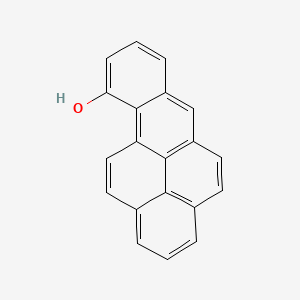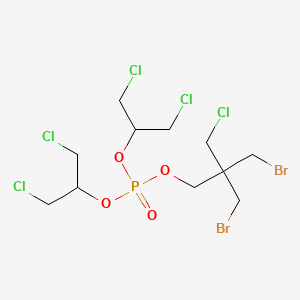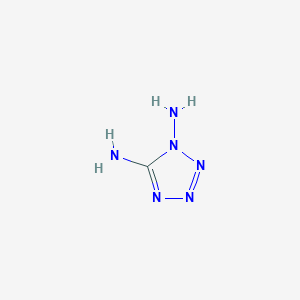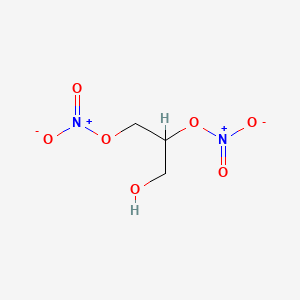![molecular formula C19H20O6 B1198016 (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one CAS No. 114687-53-5](/img/structure/B1198016.png)
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one is a quinone antibiotic produced by the actinomycete strain Excellospora viridilutea SF2315. It exhibits inhibitory effects against the avian myeloblastosis virus reverse transcriptase with an IC50 of 40 μg/mL and has weak activity against gram-positive bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one involves a Diels–Alder cycloaddition between a bromojuglone derivative and an optically active diene. This reaction is stereocontrolled to ensure the correct assembly of the SF 2315B ring system .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the Excellospora viridilutea SF2315 strain. The antibiotic is isolated from the culture filtrate of the actinomycete strain.
化学反応の分析
Types of Reactions
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original quinone structure, which can have different biological activities and properties .
科学的研究の応用
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one has several scientific research applications:
Chemistry: It is used in synthetic studies to explore the assembly of complex ring systems and to develop new synthetic methodologies.
Biology: It is studied for its inhibitory effects on viral enzymes, particularly the reverse transcriptase of avian myeloblastosis virus.
Medicine: Although it has weak activity against gram-positive bacteria, it is of interest for its potential antiviral properties.
Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
作用機序
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one exerts its effects by inhibiting the reverse transcriptase enzyme of the avian myeloblastosis virus. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect host cells. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the antibiotic binds and blocks the enzyme’s activity .
類似化合物との比較
Similar Compounds
Similar compounds to (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one include other quinone antibiotics such as SF 2315A, urdamycinone B, and various angucycline antibiotics .
Uniqueness
This compound is unique due to its specific inhibitory effect on the avian myeloblastosis virus reverse transcriptase and its distinct quinone structure. Unlike other quinone antibiotics, SF 2315B has a unique stereochemistry that contributes to its specific biological activity .
特性
CAS番号 |
114687-53-5 |
|---|---|
分子式 |
C19H20O6 |
分子量 |
344.4 g/mol |
IUPAC名 |
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one |
InChI |
InChI=1S/C19H20O6/c1-9-7-12(21)14-17(24,8-9)5-6-18-16(23)13-10(3-2-4-11(13)20)15(22)19(14,18)25-18/h2-4,7,12,14-15,20-22,24H,5-6,8H2,1H3/t12-,14+,15+,17+,18-,19+/m1/s1 |
InChIキー |
NBYHQGUHGIZCKV-BAZRMLRRSA-N |
SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
異性体SMILES |
CC1=C[C@H]([C@H]2[C@@](C1)(CC[C@@]34[C@@]2(O3)[C@H](C5=C(C4=O)C(=CC=C5)O)O)O)O |
正規SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
同義語 |
1,4,4a,5,6,6a,12a,12b-octahydro-1,4a,8,12-tetrahydroxy-3-methyl-6a,12a-epoxybenz(a)anthracen-7(12H)-one SF 2315B SF-2315 B SF2315B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















